molecular formula C11H15BrN2O B1398942 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine CAS No. 1248357-83-6

5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine

Cat. No.: B1398942
CAS No.: 1248357-83-6
M. Wt: 271.15 g/mol
InChI Key: CVJHQLVLCGXTBW-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 5-position and a 4-methoxypiperidin-1-yl group at the 2-position. Such compounds are often intermediates in pharmaceutical and materials science research, particularly in the development of kinase inhibitors or metal catalysts .

Properties

IUPAC Name

5-bromo-2-(4-methoxypiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-15-10-4-6-14(7-5-10)11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJHQLVLCGXTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-nitropyridine and 4-methoxypiperidine.

    Nucleophilic Substitution: The 2-bromo-5-nitropyridine undergoes nucleophilic substitution with 4-methoxypiperidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Bromination: Finally, the amino group is brominated using a brominating agent like N-bromosuccinimide (NBS) to yield 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex pyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts (Pd) and arylboronic acids in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-azido-2-(4-methoxypiperidin-1-yl)pyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 5-phenyl-2-(4-methoxypiperidin-1-yl)pyridine.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed Suzuki or Heck reactions to form new carbon-carbon bonds .
  • Functionalization : The bromine atom provides a site for further functionalization, enabling the creation of diverse derivatives with tailored properties.

Biology

Research has shown that 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine exhibits potential biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of pyridine compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
CompoundActivity TypeInhibition (%)
5-Bromo CompoundAgainst Escherichia coli91.95
Other DerivativesVarious Bacterial StrainsModerate
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, indicating its potential as an anticancer agent. The exact mechanisms are still being investigated .

Medicine

The compound is being explored as a pharmaceutical intermediate in drug discovery. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting various diseases, including cancer and microbial infections. Ongoing research aims to clarify its pharmacokinetics and bioavailability to optimize its use in clinical settings .

Case Studies

Several documented studies have highlighted the effectiveness of 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine in various applications:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyridine derivatives, revealing that certain modifications led to enhanced activity against resistant bacterial strains .
  • Cancer Research : Research involving this compound indicated promising results in inhibiting tumor cell growth in vitro, suggesting its potential role in developing novel cancer therapies .
  • Drug Development : Investigations into the pharmacological profiles of similar compounds have provided insights into their mechanisms of action, paving the way for future drug design efforts incorporating 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituent at Pyridine-2 Position Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine 4-Methoxypiperidin-1-yl C₁₁H₁₅BrN₂O 271.15 g/mol Enhanced polarity due to methoxy group
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine 4-(Trifluoromethoxy)phenoxy C₁₂H₈BrF₃NO₂ 336.09 g/mol Electron-withdrawing CF₃ group; antimalarial research
5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine 2-Phenyl-1,3-dioxolan-2-yl C₁₄H₁₁BrNO₂ 313.15 g/mol Dioxolane ring improves metabolic stability
5-Bromo-2-phenylpyridine Phenyl C₁₁H₈BrN 234.09 g/mol Simpler structure; used in Au(III) catalysis
5-Bromo-2-(2-methoxyphenyl)pyridine 2-Methoxyphenyl C₁₂H₁₀BrNO 264.12 g/mol Planar aromatic system; electronics applications

Key Observations:

Polarity and Solubility: The 4-methoxypiperidin-1-yl group in the target compound introduces both nitrogen and oxygen atoms, increasing hydrogen-bonding capacity compared to non-polar substituents like phenyl (e.g., 5-bromo-2-phenylpyridine) . This may enhance aqueous solubility, critical for drug delivery.

Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in 5-bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine) reduce electron density on the pyridine ring, affecting reactivity in coupling reactions or binding to biological targets .

Biological Activity

5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine is a heterocyclic compound that exhibits significant potential for various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, exploring its structural characteristics, potential pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a pyridine ring substituted with a bromine atom and a 4-methoxypiperidine moiety. Its molecular formula is C9H11BrN\text{C}_9\text{H}_{11}\text{Br}\text{N} with a molecular weight of approximately 269.18 g/mol. The unique combination of the bromine atom and the methoxy-substituted piperidine ring may influence its biological activity and reactivity in chemical processes.

Preliminary studies suggest that 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine interacts with various neurotransmitter receptors, which could elucidate its pharmacological profile. The methoxypiperidinyl group may enhance binding affinity to specific receptors or enzymes, indicating potential applications in drug discovery for conditions such as neurodegenerative diseases and inflammation.

Antimicrobial Activity

Research indicates that compounds with similar structural features have demonstrated antimicrobial properties. For instance, derivatives of piperidine have shown activity against various bacterial strains, suggesting that 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine could also exhibit similar effects .

1. Anticancer Properties

A recent study explored the anticancer potential of piperidine derivatives, demonstrating that modifications to the piperidine structure can enhance cytotoxicity against cancer cells. The introduction of the methoxy group in 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine could similarly improve its efficacy against specific cancer cell lines .

2. Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, further investigation into the neuroprotective effects of this compound is warranted. Research on related compounds has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

To better understand the potential of 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine, a comparison with structurally similar compounds can provide insights into its biological activity.

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-Bromo-2-(4-methylpiperidin-1-yl)pyridineC9H10BrN\text{C}_9\text{H}_{10}\text{Br}\text{N}Methyl substitutionPotentially similar neuropharmacological effects
5-Bromo-2-(pyrrolidin-1-yl)pyridineC9H10BrN\text{C}_9\text{H}_{10}\text{Br}\text{N}Pyrrolidine ringAntimicrobial properties observed
5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridineC9H10BrN\text{C}_9\text{H}_{10}\text{Br}\text{N}Methyl substitution at third positionEnhanced cytotoxicity reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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